Boc-L-glutamic acid gamma-N-hydroxysuccinimide ester alpha-tert-butyl ester
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Overview
Description
Boc-Glu(Osu)-Otbu, also known as tert-Butyloxycarbonyl-L-glutamic acid N-hydroxysuccinimide ester tert-butyl ester, is a compound commonly used in peptide synthesis. It is a derivative of glutamic acid, where the amino group is protected by a tert-butyloxycarbonyl group, and the carboxyl group is esterified with tert-butyl. This compound is particularly useful in solid-phase peptide synthesis due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Glu(Osu)-Otbu typically involves the protection of the amino group of glutamic acid with a tert-butyloxycarbonyl group, followed by the esterification of the carboxyl group with tert-butyl. The N-hydroxysuccinimide ester is then formed by reacting the protected glutamic acid with N-hydroxysuccinimide and a coupling reagent such as dicyclohexylcarbodiimide.
Industrial Production Methods
In industrial settings, the production of Boc-Glu(Osu)-Otbu follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the efficiency and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Boc-Glu(Osu)-Otbu undergoes various chemical reactions, including:
Substitution Reactions: The N-hydroxysuccinimide ester group can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Deprotection: The tert-butyloxycarbonyl and tert-butyl groups can be removed under acidic conditions to yield the free amino and carboxyl groups, respectively.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and coupling agents such as N,N’-diisopropylcarbodiimide.
Hydrolysis: Acidic conditions (e.g., trifluoroacetic acid) or basic conditions (e.g., sodium hydroxide) are used.
Deprotection: Trifluoroacetic acid is commonly used for the removal of tert-butyloxycarbonyl and tert-butyl groups.
Major Products Formed
Amide Bonds: Formed during substitution reactions with amines.
Carboxylic Acids: Formed during hydrolysis of ester groups.
Free Amino and Carboxyl Groups: Formed during deprotection reactions.
Scientific Research Applications
Boc-Glu(Osu)-Otbu has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the synthesis of peptide-based drugs and drug delivery systems.
Bioconjugation: Utilized in the conjugation of peptides to other biomolecules for various applications, including imaging and diagnostics.
Material Science: Used in the development of peptide-based materials with unique properties.
Mechanism of Action
The mechanism of action of Boc-Glu(Osu)-Otbu involves the formation of amide bonds through nucleophilic substitution reactions. The N-hydroxysuccinimide ester group is highly reactive towards nucleophiles, allowing for the efficient formation of amide bonds with amines. This reactivity is exploited in peptide synthesis and bioconjugation applications.
Comparison with Similar Compounds
Similar Compounds
Boc-Gly-Osu: tert-Butyloxycarbonyl-glycine N-hydroxysuccinimide ester.
Boc-Ala-Osu: tert-Butyloxycarbonyl-alanine N-hydroxysuccinimide ester.
Boc-Val-Osu: tert-Butyloxycarbonyl-valine N-hydroxysuccinimide ester.
Uniqueness
Boc-Glu(Osu)-Otbu is unique due to the presence of the glutamic acid residue, which provides additional functional groups for further modification. This makes it particularly useful in the synthesis of complex peptides and bioconjugates. The tert-butyloxycarbonyl and tert-butyl protecting groups also provide stability during synthesis, allowing for efficient and high-yield reactions.
Properties
IUPAC Name |
1-O-tert-butyl 5-O-(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O8/c1-17(2,3)26-15(24)11(19-16(25)27-18(4,5)6)7-10-14(23)28-20-12(21)8-9-13(20)22/h11H,7-10H2,1-6H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGDWIAZPUAPHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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